Pd-Catalyzed Decarboxylative Heck Coupling: Enabling Reactivity of 3-Chloro vs. 3-Hydrogen Analogs
In palladium-catalyzed decarboxylative Heck-type coupling with styrenes, 3-chlorobenzo[b]thiophene-2-carboxylic acid undergoes efficient decarboxylation and coupling, whereas the 3-hydrogen analog (benzo[b]thiophene-2-carboxylic acid) fails to react under identical conditions [1]. This divergent reactivity is attributed to the chlorine substituent reducing adjacent π–π interplay, which facilitates the rate-determining CO₂ dissociation step [1].
| Evidence Dimension | Reaction outcome (product yield) |
|---|---|
| Target Compound Data | Successful decarboxylative Heck coupling with styrenes |
| Comparator Or Baseline | Benzo[b]thiophene-2-carboxylic acid (3-H analog) – No reaction |
| Quantified Difference | Qualitative: Reaction proceeds vs. no reaction |
| Conditions | Pd catalyst, Ag salt, styrene, decarboxylative Heck coupling conditions |
Why This Matters
This reactivity differential enables synthetic routes to functionalized benzo[b]thiophenes that are inaccessible with the non-halogenated parent compound, justifying procurement specifically for decarboxylative coupling applications.
- [1] Zhang, M., et al. (2022). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic & Biomolecular Chemistry, 20, 1381–1390. https://www.sciencedirect.com/org/science/article/abs/pii/S1477052022079381. View Source
